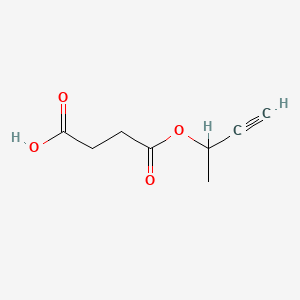

Succinic acid, 1-methyl-2-propynyl ester

Description

This compound is primarily recognized for its pesticidal properties, particularly as an active ingredient in formulations targeting harmful insects . The 1-methyl-2-propynyl group contributes to its bioactivity, likely enhancing its interaction with insect nervous systems or metabolic pathways.

Properties

CAS No. |

102367-23-7 |

|---|---|

Molecular Formula |

C8H10O4 |

Molecular Weight |

170.16 g/mol |

IUPAC Name |

4-but-3-yn-2-yloxy-4-oxobutanoic acid |

InChI |

InChI=1S/C8H10O4/c1-3-6(2)12-8(11)5-4-7(9)10/h1,6H,4-5H2,2H3,(H,9,10) |

InChI Key |

MPFKIKJXEMXMNX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#C)OC(=O)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of succinic acid, 1-methyl-2-propynyl ester typically involves the esterification of succinic acid with 1-methyl-2-propynol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and make it more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Succinic acid, 1-methyl-2-propynyl ester can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This compound can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The ester group in this compound can be substituted by nucleophiles such as amines or alcohols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, alcohols, and other nucleophiles.

Major Products Formed:

Oxidation: Various oxidized derivatives of the ester.

Reduction: Corresponding alcohols.

Substitution: Substituted esters or amides.

Scientific Research Applications

Chemistry: Succinic acid, 1-methyl-2-propynyl ester is used as an intermediate in organic synthesis. It can be employed in the preparation of various chemical compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. It may also be used in the study of metabolic pathways involving succinic acid derivatives.

Medicine: this compound has potential applications in the development of new drugs. Its derivatives may exhibit pharmacological activities that can be explored for therapeutic purposes.

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of succinic acid, 1-methyl-2-propynyl ester involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways. The ester group can undergo hydrolysis to release succinic acid, which can then participate in the citric acid cycle. This process is essential for energy production in cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key succinic acid esters and their properties, highlighting structural differences, applications, and research findings:

Note: Tentative formula/weight derived from structural analogs due to lack of direct data for the target compound.

Structural and Functional Comparisons

Substituent Effects on Bioactivity

- 1-Methyl-2-Propynyl Group : This substituent is critical for insecticidal efficacy. Similar carbamate derivatives (e.g., chlorbufam) with this group exhibit neurotoxic effects in pests, suggesting that the triple bond and methyl branching enhance membrane permeability or enzyme inhibition .

- Methyl and Alkenyl Groups : Dimethyl esters (e.g., succinic acid dimethyl ester) lack significant bioactivity but serve as intermediates in synthetic pathways . Alkenyl esters (e.g., dodecenylsuccinic ester) are valued in industrial applications for their surfactant and anti-corrosion properties .

Solubility and Stability

- Polar Substituents : Esters with hydrophilic groups (e.g., hydroxylated or carboxylated chains) exhibit higher aqueous solubility, as seen in octenyl succinic acid-GA ester, which is optimized for food-grade emulsification .

Biological Activity

Succinic acid, 1-methyl-2-propynyl ester, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its metabolic pathways, antimicrobial properties, and potential applications in medicine and agriculture.

Succinic acid esters are derived from succinic acid, a dicarboxylic acid that plays a critical role in the Krebs cycle. The esterification process with 1-methyl-2-propynyl alcohol modifies its properties, enhancing its solubility and reactivity. This modification can influence its biological interactions and efficacy.

Metabolism and Biological Activity

Metabolic Pathways:

Research indicates that succinic acid esters are metabolized differently in various cell types. For instance, studies have shown that the metabolism of dimethyl succinate (a related compound) in myocytes is less efficient compared to hepatocytes or pancreatic islets. The oxidation of succinic acid methyl esters produces energy but does not significantly affect glucose catabolism in myocytes, suggesting a unique metabolic profile that may be beneficial under specific conditions such as ATP depletion .

Antimicrobial Properties:

The antimicrobial activity of succinic acid derivatives has been documented in various studies. Notably, compounds derived from microbial sources exhibit dual roles as antimicrobial peptides and anticancer agents. For example, bioactive compounds isolated from microbial extracts have shown significant antibacterial activity against multi-drug resistant strains like Pseudomonas aeruginosa and Staphylococcus aureus, indicating a potential application in treating infections caused by resistant pathogens .

Case Studies

1. Antimicrobial Activity:

A study investigating the effects of succinic acid derivatives on bacterial growth found that these compounds could inhibit the growth of several pathogenic bacteria. The mechanism appears to involve interference with quorum sensing pathways, which are crucial for bacterial communication and virulence .

2. Antiproliferative Effects:

Another study highlighted the antiproliferative effects of succinic acid derivatives on cancer cell lines. The compounds demonstrated significant cytotoxicity against prostate cancer cells, suggesting their potential as therapeutic agents in oncology .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing succinic acid esters, including the 1-methyl-2-propynyl derivative?

- Methodological Answer : Succinic acid esters are typically synthesized via esterification reactions between succinic acid (or its anhydride) and alcohols under acidic catalysis. For example, malonic ester derivatives are prepared by reacting malonic acid with alcohols in the presence of dehydrating agents like sulfuric acid . For the 1-methyl-2-propynyl ester, a propargyl alcohol derivative (e.g., 1-methyl-2-propyn-1-ol) could react with succinic anhydride under reflux with a catalyst like pyridine or p-toluenesulfonic acid. Characterization via NMR and IR spectroscopy is critical to confirm ester bond formation and purity .

Q. How can researchers verify the structural identity and purity of succinic acid esters?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm ester linkages and substituents (e.g., methyl and propynyl groups).

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to validate molecular weight and fragmentation patterns .

- Chromatography : HPLC or GC with standards to assess purity and detect byproducts .

- Elemental Analysis : Confirm empirical formula consistency .

Q. What are the recommended storage conditions for succinic acid esters to ensure stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. Esters with unsaturated bonds (e.g., propynyl groups) are prone to polymerization; adding stabilizers like BHT (butylated hydroxytoluene) may be necessary. Monitor degradation via periodic FT-IR or TGA analysis .

Advanced Research Questions

Q. How do steric and electronic effects of the 1-methyl-2-propynyl group influence the reactivity of succinic acid esters in nucleophilic acyl substitution?

- Methodological Answer : The propynyl group introduces steric hindrance and electron-withdrawing effects due to its sp-hybridized carbon. This reduces nucleophilic attack at the ester carbonyl but may enhance electrophilicity in conjugated systems. Kinetic studies using UV-Vis spectroscopy or computational modeling (e.g., DFT) can quantify activation energies. Compare reactivity with analogs like ethyl or tert-butyl esters .

Q. What experimental strategies resolve contradictions in spectroscopic data for structurally similar succinic acid esters?

- Methodological Answer : Cross-validate data using multiple techniques:

- Isotopic Labeling : Deuterated analogs (e.g., succinic-2,2,3,3-d acid esters) clarify NMR signal assignments .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .

- Tandem MS/MS : Differentiate isomers by fragmentation pathways .

Q. How can computational chemistry predict the thermal decomposition pathways of succinic acid esters?

- Methodological Answer : Use molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Gaussian software) to model bond dissociation energies and transition states. Compare predictions with experimental TGA-FTIR or pyrolysis-GC/MS data to validate decomposition mechanisms (e.g., β-scission of propynyl groups) .

Q. What role do succinic acid esters play in modulating biological activity, such as enzyme inhibition or drug delivery?

- Methodological Answer : Esters like dimethyl succinate enhance membrane permeability due to their lipophilicity. In vitro assays (e.g., fluorogenic substrate hydrolysis) can test esterase-mediated release of active succinic acid. For example, succinic acid dimethyl ester potentiates insulinotropic action by intracellular metabolism to succinate, which modulates mitochondrial function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.